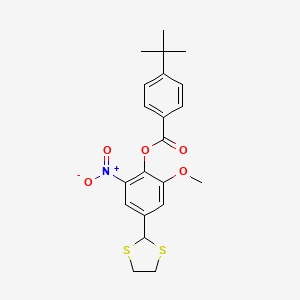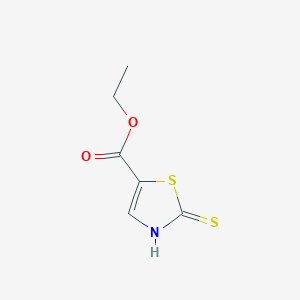
4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenyl 4-(tert-butyl)benzenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenyl 4-(tert-butyl)benzenecarboxylate” is an organic compound containing a 1,3-dithiolan-2-yl group, a methoxy group, a nitrophenyl group, and a tert-butyl benzenecarboxylate group. These groups suggest that the compound may have interesting chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its constituent groups. The 1,3-dithiolan-2-yl group is a five-membered ring containing two sulfur atoms, which could impart unique electronic properties to the molecule. The methoxy, nitrophenyl, and tert-butyl benzenecarboxylate groups are all common in organic chemistry and their properties are well-studied .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the nitrophenyl and methoxy groups, which are electron-withdrawing and electron-donating groups, respectively. This could make the compound susceptible to reactions such as electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure. For example, the presence of the polar nitrophenyl and methoxy groups could increase its solubility in polar solvents .Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : The compound is synthesized using specific starting materials, followed by processes like esterification, condensation, oxidation, and protection of aldehyde groups. This method yields products with distinct characteristics such as sweet spice aromas (Wang Ting-ting, 2010).
Structural Analysis : The structures of these compounds and their intermediates are characterized using techniques like IR, ESI-MS, and H1 NMR (Wang Ting-ting, 2010).
Chemical Properties and Reactivity
Electrochemical and Magnetic Properties : Studies have shown that derivatives of this compound exhibit specific EPR fine structures and magnetic susceptibility, indicating quartet ground states and potential applications in magnetic materials (Fumio Kanno et al., 1993).
Polymerization and Application in Electronics : The compound has been used as an acceptor unit in donor–acceptor–donor type polymers, which are electrochemically polymerized to study their electrochemical and optical properties. This research indicates its potential application in electronic materials (Ali Can Ozelcaglayan et al., 2012).
Novel Applications
Development of Hybrid Pharmaceuticals : A hybrid of aspirin, bearing nitric oxide and hydrogen sulfide-releasing moieties, was synthesized using this compound. This indicates its potential in creating new pharmaceuticals with unique properties (R. Kodela et al., 2012).
Synthesis of Bioactive Compounds : This compound serves as an intermediate in the synthesis of biologically active benzimidazole compounds, underscoring its significance in the field of medicinal chemistry (Liu Ya-hu, 2010).
Use in Organic Chemistry and Material Science : The compound and its derivatives are used in various synthetic processes and reactions in organic chemistry and materials science, contributing to the development of new materials and chemicals (D. A. Androsov & D. Neckers, 2007).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[4-(1,3-dithiolan-2-yl)-2-methoxy-6-nitrophenyl] 4-tert-butylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5S2/c1-21(2,3)15-7-5-13(6-8-15)19(23)27-18-16(22(24)25)11-14(12-17(18)26-4)20-28-9-10-29-20/h5-8,11-12,20H,9-10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDYTVQMMHPMHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2OC)C3SCCS3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(3,4-dimethoxybenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B2357120.png)
![2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2357124.png)
![2-Methyl-4-[[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-oxazole](/img/structure/B2357128.png)
![4-(4-chlorophenyl)-N-[(Z)-1-pyridin-4-ylethylideneamino]-1,3-thiazol-2-amine](/img/structure/B2357129.png)
![2-fluoro-6-{[2-(1H-indol-3-yl)ethyl]amino}benzenecarbonitrile](/img/structure/B2357130.png)
![(3-(benzyloxy)phenyl)((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B2357132.png)
![5-Benzyl-2-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2357133.png)
![Tert-butyl 4-[2-(3-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B2357135.png)


![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2357138.png)

